molecular formula C14H11ClN2O2S2 B2429109 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-03-9

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2429109
CAS No.: 325987-03-9
M. Wt: 338.82
InChI Key: WYBAQCPIMOXNFH-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential as therapeutic agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies based on the specific substituents attached to the benzothiazole core .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These reactions can include oxidation, reduction, and various types of coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents present. These properties can include solubility, melting point, boiling point, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is involved in various chemical synthesis processes. For instance, it is used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing its potential in creating novel chemical compounds with specific properties. This process involves cyclization of thioamide with 2-chloroacetoacetate, resulting in significant yields (Tang Li-jua, 2015).

Potential in Drug Discovery

Research indicates its involvement in the synthesis of compounds with potential medical applications. For example, derivatives of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting its relevance in the field of medicinal chemistry and drug discovery (Sandeep Kumar Marvadi et al., 2020).

Antitumor Activity

Studies have also been conducted on similar thiazole derivatives for their antitumor activity. Although not directly involving this compound, these studies provide insight into the potential of related compounds in cancer treatment (Y. Ostapiuk et al., 2017).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This suggests its applicability in the development of new antimicrobial agents, which is crucial in addressing the increasing issue of antibiotic resistance (YN Spoorthy et al., 2021).

Future Directions

The future directions of research into benzothiazole derivatives are likely to continue to focus on their potential as therapeutic agents. This includes further studies into their synthesis, mechanism of action, and potential applications .

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBAQCPIMOXNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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